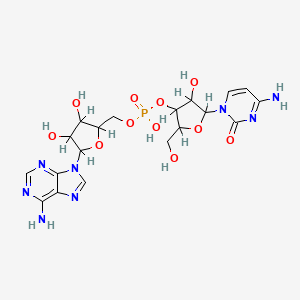

Cytidylyl-3',5'-adenosine

描述

Cytidylyl-3’,5’-adenosine is a dinucleoside monophosphate composed of cytidine and adenosine linked by a 3’,5’-phosphodiester bond. This compound is of significant interest due to its unique structural properties and its role in various biochemical processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cytidylyl-3’,5’-adenosine typically involves the enzymatic ligation of cytidine and adenosine monophosphates. One method includes acylation of the 3’ (or 2’)-hydroxyl group of adenosine with specific reagents, followed by enzymatic ligation .

Industrial Production Methods: Industrial production methods for cytidylyl-3’,5’-adenosine are less documented, but they likely involve large-scale enzymatic synthesis processes similar to those used in laboratory settings. These methods ensure high yield and purity of the compound.

化学反应分析

Types of Reactions: Cytidylyl-3’,5’-adenosine can undergo various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the nucleobases or the sugar-phosphate backbone.

Substitution Reactions: These can occur at the nucleobase or the sugar moiety, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of modified nucleotides, while substitution reactions can introduce various functional groups .

科学研究应用

Molecular Biology Applications

Cytidylyl-3',5'-adenosine serves as a model compound for studying nucleotide interactions and polymerization mechanisms. Its structure allows researchers to investigate how nucleotides interact with enzymes involved in RNA synthesis and degradation.

Key Studies

- A study demonstrated that CpA can form stable complexes with proflavine, providing insights into its structural properties and interactions with small molecules .

- Research has shown that CpA acts as a substrate for various nucleotide-processing enzymes, enabling the examination of enzyme kinetics and specificity .

Biochemical Functions

In biochemistry, CpA is utilized to understand nucleotide metabolism. It serves as a substrate for enzymes such as nucleotidases and kinases, facilitating studies on enzyme activity and regulation.

Enzymatic Reactions

- Hydrolysis : CpA can be hydrolyzed by phosphodiesterases, yielding cytidine monophosphate (CMP) and adenosine monophosphate (AMP) as products.

- Phosphorylation : Kinases can phosphorylate CpA, which is crucial for studying signal transduction pathways involving cyclic nucleotides.

Therapeutic Potential

Recent research has begun to explore the therapeutic implications of CpA in various medical fields, including cancer treatment and cardiovascular health.

Case Studies

- A study indicated that adenosine derivatives, including CpA, can modulate immune responses in cancer therapy by influencing T cell activity .

- In cardiology, research has highlighted the potential of adenosine analogs in managing supraventricular tachycardia (SVT), emphasizing the importance of nucleotides in heart rhythm regulation .

作用机制

The mechanism of action of cytidylyl-3’,5’-adenosine involves its ability to form base-paired dimers and interact with various molecules. For instance, it can form a complex with proflavine, leading to inhibition of protein synthesis by binding strongly to tRNA . This interaction affects the molecular geometry and conformation of nucleic acids, providing insights into the dynamics of drug intercalation and mutagenesis.

相似化合物的比较

- Uridylyl-3’,5’-adenosine

- Thymidylyl-3’,5’-adenosine

- Guanidylyl-3’,5’-adenosine

Comparison: Cytidylyl-3’,5’-adenosine is unique due to its specific base pairing and interaction properties. Unlike uridylyl-3’,5’-adenosine or thymidylyl-3’,5’-adenosine, it forms a distinct parallel-chain dimer with unique hydrogen bonding patterns . This uniqueness makes it particularly valuable in studying non-self-complementary nucleic acid interactions and the effects of intercalating agents.

生物活性

Cytidylyl-3',5'-adenosine (also known as cytidylyl-cytidylyl-adenosine) is a complex nucleoside compound that plays a significant role in various biological processes, particularly in cellular signaling and nucleotide metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound has the molecular formula , indicating its complexity with multiple nitrogenous bases and phosphate groups. Its unique dimeric structure allows it to engage in more intricate regulatory mechanisms compared to simpler nucleotides, making it a subject of interest in biochemical research.

Biological Functions

1. Cellular Signaling:

this compound is involved in critical signaling pathways, particularly those related to cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These pathways are vital for regulating physiological processes such as:

- Cell Growth: Modulating cell proliferation through signaling cascades.

- Differentiation: Influencing the maturation of cells into specialized types.

- Apoptosis: Regulating programmed cell death, which is essential for maintaining cellular homeostasis.

Research indicates that this compound can impact gene expression and protein synthesis via interactions with specific receptors and signaling molecules.

2. Enzyme Interaction:

this compound acts as both a substrate and an inhibitor for various kinases and phosphatases. This dual role allows it to modulate enzyme activities, thereby influencing downstream signaling pathways. Understanding these interactions is crucial for elucidating its role in health and disease .

Case Studies

-

Impact on Lymphocytes:

A study investigated the levels of cyclic adenosine 3':5'-monophosphate (cAMP) in lymphocytes from healthy donors compared to those from patients with chronic lymphocytic leukemia (CLL). The findings revealed that CLL lymphocytes exhibited approximately three-fold lower cAMP levels than normal cells, correlating with altered enzyme activities associated with cellular metabolism . -

Ribonuclease A Interaction:

An ab initio study optimized the geometry of this compound during its interaction with ribonuclease A. This research provided insights into the substrate's conformational changes upon binding, which are critical for understanding its catalytic mechanisms .

Comparative Analysis

The following table summarizes key similarities and differences between this compound and other nucleotide compounds:

| Compound | Structure Complexity | Primary Biological Role | Interaction with Enzymes |

|---|---|---|---|

| This compound | High | Cellular signaling, gene expression | Substrate/Inhibitor |

| Cyclic AMP | Moderate | Second messenger in signal transduction | Activator of protein kinases |

| Cyclic GMP | Moderate | Regulates vascular smooth muscle relaxation | Activator of protein kinases |

Applications in Research and Therapy

This compound's unique structural properties make it a promising candidate for therapeutic research. Its ability to interact with various proteins involved in nucleotide metabolism suggests potential applications in treating diseases linked to dysregulated cellular signaling.

Future Directions

Ongoing studies aim to further elucidate the mechanisms by which this compound influences cellular processes. Investigating its role in specific diseases may lead to novel therapeutic strategies targeting related pathways.

属性

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVJWOGZEAIPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N8O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-66-3 | |

| Record name | Cytidylyl-3',5'-adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytidylyl(3'→5')adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。